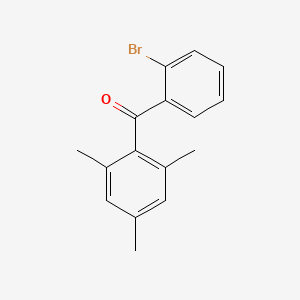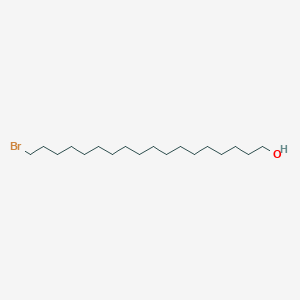
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes aziridine rings and a phosphinyl group, making it a valuable reagent in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester typically involves the reaction of aziridine with phosphinic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Aziridine: Aziridine is synthesized from ethyleneimine through a cyclization reaction.
Reaction with Phosphinic Acid Derivatives: Aziridine reacts with phosphinic acid derivatives in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinyl derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester involves its interaction with molecular targets through its aziridine rings and phosphinyl group. The aziridine rings can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phosphinyl group can participate in phosphorylation reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, ((bis(2,2-dimethyl-1-aziridinyl)phosphinyl)oxy)-, ethyl ester
- Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, methyl ester
Uniqueness
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester is unique due to its specific combination of aziridine rings and a phosphinyl group, which imparts distinct reactivity and functional properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes.
Eigenschaften
| 54805-64-0 | |
Molekularformel |
C7H14N3O4P |
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate |
InChI |
InChI=1S/C7H14N3O4P/c1-2-13-7(11)8-14-15(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11) |
InChI-Schlüssel |
BKLLQNOIUMRVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NOP(=O)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




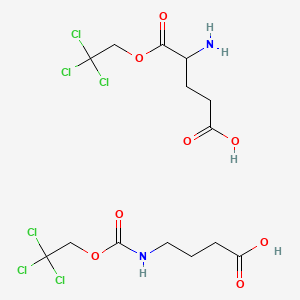
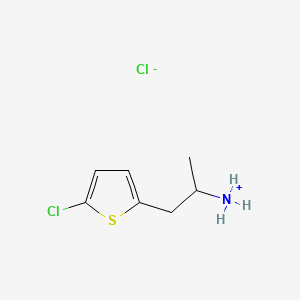

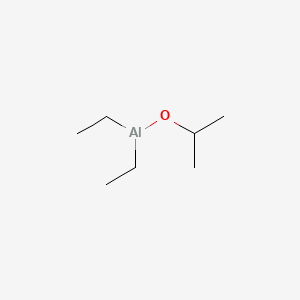

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)



